molecular formula C12H7Cl2NO3 B089583 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS No. 135-12-6

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Cat. No.: B089583
CAS No.: 135-12-6
M. Wt: 284.09 g/mol
InChI Key: XEGBVDXTOVJCSJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is an organic compound with the molecular formula C12H7Cl2NO3. It is a chlorinated nitrobenzene derivative, characterized by the presence of both chloro and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(4-chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can undergo oxidation reactions, where the phenoxy group is oxidized to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent, Room temperature

    Substitution: Sodium hydroxide, Water, Elevated temperature

    Oxidation: Potassium permanganate, Acetone as solvent, Room temperature

Major Products Formed

    Reduction: 4-Chloro-1-(4-chlorophenoxy)-2-aminobenzene

    Substitution: 4-Hydroxy-1-(4-chlorophenoxy)-2-nitrobenzene

    Oxidation: 4-Chloro-1-(4-chlorophenoxy)-2-benzoquinone

Scientific Research Applications

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-chlorophenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Chloro-2-nitrophenol: Contains a hydroxyl group instead of the phenoxy group, leading to different reactivity and applications.

    2-Chloro-4-nitrophenol: Similar structure but with different positioning of the chloro and nitro groups, affecting its chemical behavior.

Uniqueness

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is unique due to the presence of both chloro and nitro groups on the benzene ring, along with a phenoxy substituent. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGBVDXTOVJCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059647
Record name Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro-
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Molecular Weight

284.09 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135-12-6
Record name 4,4′-Dichloro-2-nitrodiphenyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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